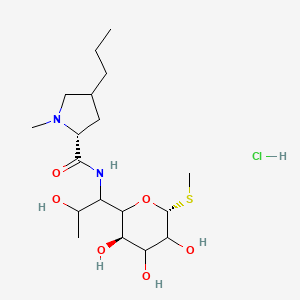

7-Epi Lincomycin Hydrochloride Salt

描述

7-Epi Lincomycin Hydrochloride Salt is a white crystalline powder that belongs to the lincomycin family of drugs. It functions as a broad-spectrum antibiotic, effectively combating a wide range of both Gram-positive and Gram-negative bacteria. Its soluble nature allows it to dissolve in water, ethanol, and methanol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi Lincomycin Hydrochloride Salt involves the chemical modification of lincomycin. Lincomycin is typically isolated from the soil bacterium Streptomyces lincolnensis. The synthetic route includes the chlorination of lincomycin to produce its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Streptomyces lincolnensis strains. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain the final product .

化学反应分析

Types of Reactions: 7-Epi Lincomycin Hydrochloride Salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

科学研究应用

7-Epi Lincomycin Hydrochloride Salt has a wide range of scientific research applications, including:

Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is used as an antibiotic to treat bacterial infections, especially in cases where other antibiotics are ineffective.

Industry: It is used in the production of other pharmaceutical compounds and as a standard in analytical chemistry .

作用机制

7-Epi Lincomycin Hydrochloride Salt exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication .

相似化合物的比较

Lincomycin: The parent compound from which 7-Epi Lincomycin Hydrochloride Salt is derived.

Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.

Epilincomycin Hydrochloride: Another derivative with similar properties.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its solubility and stability compared to lincomycin. It also exhibits a distinct spectrum of antibacterial activity, making it valuable in treating infections resistant to other antibiotics .

生物活性

Overview

7-Epi Lincomycin Hydrochloride Salt, a derivative of lincomycin, is a broad-spectrum antibiotic with significant biological activity against various bacterial strains. It is particularly effective against Gram-positive bacteria and has applications in both clinical medicine and research settings. This article delves into its biological mechanisms, efficacy, and relevant case studies.

- Molecular Formula : CHNOS • HCl

- Molecular Weight : 406.54 g/mol

- CAS Number : 26389-84-4

- Purity : >95% (HPLC)

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, obstructing the formation of peptide bonds during translation. This inhibition effectively halts bacterial growth and replication, making it a potent antibacterial agent .

Antimicrobial Spectrum

7-Epi Lincomycin exhibits a broad spectrum of activity, particularly against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic bacteria : Effective against various anaerobes, making it useful in treating infections where these organisms are prevalent.

Comparative Efficacy

To understand its effectiveness relative to other antibiotics, a comparative analysis is presented in the following table:

| Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| 7-Epi Lincomycin | High | Moderate | Effective in resistant infections |

| Lincomycin | High | Low | Parent compound with similar action |

| Clindamycin | Very High | Moderate | More potent derivative |

| Erythromycin | High | Low | Macrolide with similar spectrum |

Case Studies and Research Findings

-

Clinical Efficacy in Infections :

A study published in PubMed Central highlighted the successful treatment of a patient with severe Staphylococcus aureus infection using this compound after conventional treatments failed. The patient showed significant improvement within days of administration . -

Resistance Patterns :

Research indicated that 7-Epi Lincomycin maintains efficacy against strains resistant to other antibiotics such as penicillin and cephalosporins. Its unique mechanism allows it to circumvent common resistance pathways . -

Proteomics Applications :

In proteomics research, 7-Epi Lincomycin is utilized to study protein interactions and functions, demonstrating its versatility beyond antimicrobial applications. This has implications for understanding bacterial resistance mechanisms at the molecular level .

属性

IUPAC Name |

(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFISTNHIPTI-NHEQCAAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。